

What is the chemical structure of Ateviridine?

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Compound of Interest

Compound Name: Ateviridine

Cat. No.: B15568688

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An In-depth Technical Guide to the Chemical Structure of **Ateviridine**

Introduction

Ateviridine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2][3] As a member of the bisheteroarylpiperazine (BHAP) class of compounds, its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[4][5] This technical guide provides a comprehensive overview of the chemical structure of **Ateviridine**, including its physicochemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Ateviridine is an organic compound with a complex heterocyclic structure. The key quantitative data for **Ateviridine** and its commonly used mesylate salt are summarized in the tables below.

Table 1: Physicochemical Properties of Ateviridine

Property	Value	Source
IUPAC Name	[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone	
Chemical Formula	C21H25N5O2	
Molecular Weight	379.46 g/mol	
CAS Number	136816-75-6	
Appearance	White to light yellow solid	
Melting Point	153-154 °C	
SMILES	<chem>CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC</chem>	
InChI Key	UCPOMLWZWRTIAA-UHFFFAOYSA-N	

Table 2: Properties of Atevirdine Mesylate

Property	Value	Source
IUPAC Name	[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid	
Chemical Formula	C22H29N5O5S	
Molecular Weight	475.56 g/mol	
CAS Number	138540-32-6	
Melting Point	215-216 °C (crystals from diethyl ether)	

Experimental Protocols

Chemical Synthesis of Atevirdine

The synthesis of **Atevirdine** involves a multi-step process. A practical, large-scale synthesis has been described which consists of three main steps.

Step 1: N-ethylation of 3-amino-2-chloropyridine The starting material, 3-amino-2-chloropyridine, is N-ethylated. This is achieved by converting it into an acetimidate using trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate. The resulting intermediate is then reduced with diisobutylaluminium hydride (DIBAL) in toluene at a low temperature (<-10 °C).

Step 2: Synthesis of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine The N-ethyl derivative from the first step is heated with an excess of piperazine at approximately 170 °C under moderate pressure. The resulting product, 3-(N-ethylamino)-2-(1-piperazinyl)pyridine, is then purified by crystallization from water.

Step 3: Coupling and Salt Formation The purified piperazinylpyridine derivative is coupled with 5-methoxyindole-2-carboxylic acid (MICA). This coupling is facilitated by 1,1'-carbonyldiimidazole (CDI) in dichloromethane at 30 °C. The resulting **Atevirdine** free base is then converted to its mesylate salt by treatment with methanesulfonic acid in methanol at 25 °C, followed by crystallization.

An earlier synthetic route started with 2-chloro-3-nitropyridine, which was reacted with piperazine. The secondary amine of the piperazine was protected, the nitro group reduced, and then reductively alkylated to introduce the ethyl group. After deprotection, the resulting amine was reacted with an imidazolidine derivative of 5-methoxy-3-indoleacetic acid to yield **Atevirdine**.

Antiviral Activity Assay

The antiviral activity of **Atevirdine** against HIV-1 has been assessed using various cell-based assays. One common method is the XTT assay, which measures the inhibition of virus-induced cell killing.

General Protocol for XTT Assay:

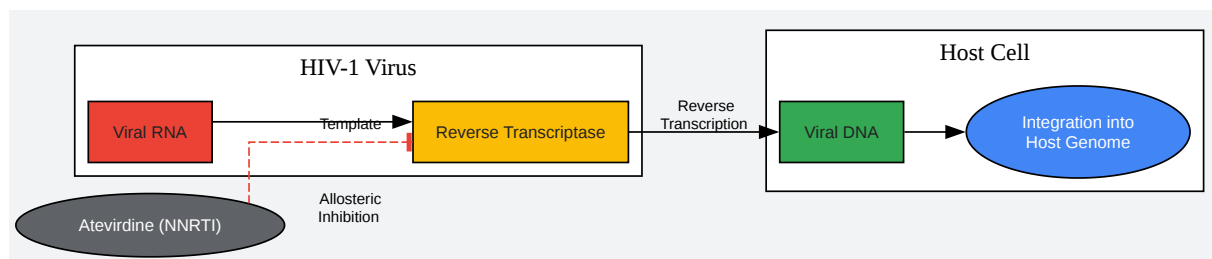
- **Cell Culture:** Human CEM-SS cells are propagated in an appropriate cell culture medium.
- **Virus Infection:** A known concentration of HIV-1 is used to infect the CEM-SS cells.
- **Drug Treatment:** The infected cells are treated with various concentrations of **Ateviridine**.
- **Incubation:** The treated and untreated infected cells, along with uninfected control cells, are incubated for a period that allows for virus replication and cytopathic effects to become apparent.
- **XTT Staining:** The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to the cell cultures. Viable cells will metabolize the XTT to a formazan product, which has a characteristic absorbance.
- **Data Analysis:** The absorbance is measured using a spectrophotometer. The concentration of **Ateviridine** that results in a 50% inhibition of virus-induced cell killing (EC50) is then calculated.

Table 3: In Vitro Antiviral Activity of Ateviridine

Cell Line	Assay	Parameter	Value	Source
CEM-SS	XTT	EC50	$10 \times 10^{-4} \mu\text{M}$	
MT-2	Cytotoxicity	CC50	$> 10 \mu\text{M}$	

Mechanism of Action

Ateviridine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active. They bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.



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Caption: Mechanism of **Ateviridine** as a non-nucleoside reverse transcriptase inhibitor.

Clinical Development

Ateviridine has been evaluated in clinical trials for the treatment of HIV infections. Studies have investigated its safety, tolerance, and efficacy, both as a monotherapy and in combination with other antiretroviral agents. However, its use as a monotherapy was not supported by clinical data. **Ateviridine** is primarily of interest in a research context and as a lead compound for the development of other NNRTIs, such as Delavirdine.

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